Home > Products > Screening Compounds P57634 > L-NIL hydrochloride
L-NIL hydrochloride - 150403-89-7

L-NIL hydrochloride

Catalog Number: EVT-1484114
CAS Number: 150403-89-7
Molecular Formula: C8H18ClN3O2
Molecular Weight: 223.70 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

L-NIL hydrochloride is a selective inhibitor of inducible nitric oxide synthase (iNOS). [, , , , , , , , , , , , , , , , ] Nitric oxide synthases (NOS) are a family of enzymes that catalyze the production of nitric oxide (NO) from L-arginine. NO is a signaling molecule involved in various physiological and pathological processes. [, , , , , ]

  • Inducible NOS (iNOS): Can be expressed in various cell types, including macrophages, in response to inflammatory stimuli. [, , , ]

L-NIL's selectivity for iNOS over other isoforms, such as nNOS and eNOS, makes it a valuable tool in studying the specific roles of iNOS in various biological processes and disease models. [, , , , , , , , ]

N-[2-(2-Pyridyl)ethyl]-N'-[2-(5-bromopyridyl)]-thiourea hydrochloride (Trovirdine)

Compound Description: Trovirdine (LY300046.HCl) is a potent anti-HIV-1 agent belonging to the phenylethylthiazolylthiourea (PETT) class of non-nucleoside HIV-1 reverse transcriptase inhibitors []. This compound is currently undergoing phase one clinical trials for the treatment of AIDS [].

Relevance: Trovirdine shares a thiourea core structure with L-NIL hydrochloride. The structure-activity relationship studies of PETT analogs, which led to the identification of Trovirdine, involved modifications of the two aromatic rings attached to the thiourea core []. These modifications highlight the importance of the thiourea moiety and its surrounding chemical environment for biological activity in both Trovirdine and L-NIL hydrochloride.

2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine hydrochloride (AMT)

Compound Description: AMT is a potent inhibitor of all three nitric oxide synthase (NOS) isoforms: inducible NOS (iNOS), neuronal NOS (nNOS), and endothelial NOS (eNOS) [].

Relevance: AMT and L-NIL hydrochloride both act as arginine substrate site NOS inhibitors. While L-NIL hydrochloride exhibits selectivity for iNOS [], AMT demonstrates no selectivity across the three isoforms []. This difference in selectivity highlights the impact of subtle structural variations on the binding affinities and inhibitory profiles of these compounds towards different NOS isoforms.

Aminoguanidine

Compound Description: Aminoguanidine is a NOS inhibitor known to exhibit moderate selectivity for iNOS [].

Relevance: Both aminoguanidine and L-NIL hydrochloride are recognized for their moderate selectivity towards iNOS inhibition []. This shared characteristic suggests that they may share structural similarities or interact with the iNOS enzyme in a similar manner.

NG-Nitro-L-arginine (L-NA)

Compound Description: L-NA is a NOS inhibitor that displays selectivity towards the constitutive NOS isoforms, nNOS and eNOS [].

Relevance: L-NA and L-NIL hydrochloride are both inhibitors of NOS, but exhibit distinct selectivity profiles. While L-NIL hydrochloride primarily targets iNOS [], L-NA demonstrates a preference for nNOS and eNOS []. This comparison underscores the importance of structural nuances in determining the target specificity of NOS inhibitors.

NG-Nitro-L-arginine methyl ester hydrochloride (L-NAME)

Compound Description: L-NAME acts as a NOS inhibitor, exhibiting selectivity towards nNOS and eNOS over iNOS [, ].

Relevance: L-NAME shares a similar selectivity profile with L-NA, targeting the constitutive NOS isoforms (nNOS and eNOS) with higher affinity compared to iNOS [, ]. This preference contrasts with the iNOS selectivity displayed by L-NIL hydrochloride [, ], suggesting key structural differences contribute to their distinct selectivity patterns.

1400W

Compound Description: 1400W is a potent and selective inhibitor of iNOS, exhibiting high selectivity for iNOS over eNOS and moderate selectivity for nNOS over eNOS [].

Relevance: Similar to L-NIL hydrochloride, 1400W demonstrates a high degree of selectivity for iNOS over eNOS []. This shared selectivity profile suggests that they may share structural motifs critical for binding to and inhibiting the iNOS enzyme.

Source and Classification

L-NIL hydrochloride is synthesized from L-lysine and is classified as a small molecule inhibitor targeting the nitric oxide synthase enzyme family. It is primarily used in biochemical research to study the role of nitric oxide in immune responses, inflammation, and other biological processes .

Synthesis Analysis

Methods and Technical Details

The synthesis of L-NIL hydrochloride typically involves the modification of L-lysine to introduce an iminoethyl group at the nitrogen site. The general synthetic pathway includes:

  1. Protection of the amino group: This step prevents unwanted reactions during subsequent steps.
  2. Formation of the iminoethyl group: This is achieved through a reaction with appropriate reagents that introduce the imino functionality.
  3. Hydrochloride salt formation: The final product is often converted to its hydrochloride salt form for enhanced solubility and stability.

The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent choice, and reaction time to improve yield and purity .

Molecular Structure Analysis

Structure and Data

L-NIL hydrochloride has a molecular formula of C₆H₁₄Cl₂N₄O and a molecular weight of approximately 195.11 g/mol. The structure features:

  • A lysine backbone
  • An iminoethyl substituent
  • Two chloride ions associated with the amine groups

The compound's three-dimensional conformation allows it to effectively bind to the active site of iNOS, thereby inhibiting its activity .

Chemical Reactions Analysis

Reactions and Technical Details

L-NIL hydrochloride primarily acts through competitive inhibition of iNOS, which catalyzes the conversion of L-arginine to nitric oxide and L-citrulline. The inhibition mechanism involves:

  1. Binding to the active site: L-NIL competes with L-arginine for binding at the active site of iNOS.
  2. Reduction in nitric oxide production: By blocking access to L-arginine, L-NIL effectively reduces nitric oxide synthesis.

The compound exhibits varying degrees of inhibition across different isoforms, with IC50 values indicating its potency against iNOS compared to eNOS and nNOS .

Mechanism of Action

Process and Data

The mechanism by which L-NIL hydrochloride inhibits iNOS involves several key steps:

  1. Competitive Inhibition: L-NIL binds reversibly to the active site of iNOS, preventing L-arginine from accessing the enzyme.
  2. Reduction in Nitric Oxide Levels: As a result of this inhibition, there is a significant decrease in nitric oxide production, which can affect various signaling pathways involved in inflammation and immune responses.

Studies have shown that effective concentrations for inhibiting iNOS range from 0.4 µM to 3.3 µM, demonstrating its potency in both in vitro and in vivo settings .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

L-NIL hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water, making it suitable for biological assays.
  • Stability: The compound is stable under standard laboratory conditions but should be stored away from light to prevent degradation.

These properties make L-NIL hydrochloride an effective tool for studying nitric oxide synthase activity within biological systems .

Applications

Scientific Uses

L-NIL hydrochloride has been employed in various scientific studies, including:

  • Investigating Inflammatory Responses: Researchers use L-NIL to explore the role of nitric oxide in immune responses, particularly in conditions like sepsis or infections .
  • Studying Nitric Oxide's Role in Disease: The compound is utilized to assess how reduced nitric oxide levels influence diseases such as cancer or cardiovascular disorders.
  • Pharmacological Research: It serves as a valuable tool for drug development targeting iNOS-related pathways.
Introduction to Nitric Oxide Synthases (NOS) and iNOS

Nitric Oxide in Cellular Signaling and Pathophysiology

Nitric oxide (NO) serves as a critical signaling molecule with diverse physiological and pathological roles in biological systems. This gaseous mediator participates in essential processes including vasodilation, neurotransmission, and immune defense mechanisms. Produced through the enzymatic conversion of L-arginine to L-citrulline, NO synthesis is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). Under physiological conditions, NO functions at nanomolar concentrations as a regulator of vascular tone and endothelial function, activating soluble guanylate cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP), which mediates smooth muscle relaxation [5] [8]. However, dysregulated NO production, particularly at micromolar concentrations, contributes significantly to pathological processes through the formation of reactive nitrogen species (RNS). The reaction between NO and superoxide anion (O₂⁻) yields peroxynitrite (ONOO⁻), a potent oxidant capable of protein nitration, lipid peroxidation, and DNA damage [5] [9]. This dualistic nature positions NO as a crucial mediator at the intersection of physiological regulation and pathological mechanisms.

Inducible Nitric Oxide Synthase (iNOS): Structure, Regulation, and Pathological Roles

Inducible nitric oxide synthase (iNOS, NOS2) represents one of three distinct NOS isoforms, alongside neuronal NOS (nNOS, NOS1) and endothelial NOS (eNOS, NOS3). Unlike its calcium-dependent constitutive counterparts, iNOS functions independently of intracellular calcium fluctuations due to its tight binding with calmodulin even at low calcium concentrations (≤ 30 nM) [8]. Structurally, iNOS exists as a homodimeric enzyme with each monomer containing an oxygenase domain (binding sites for heme, tetrahydrobiopterin [BH₄], and L-arginine) and a reductase domain (binding sites for FAD, FMN, and NADPH) [8]. A flexible linker region connects these domains and facilitates electron transfer during catalysis. Following induction, iNOS produces sustained high-output NO (micromolar concentrations) that functions primarily as a cytotoxic agent in immune defense but also contributes to tissue damage when unregulated.

The transcriptional regulation of iNOS occurs through complex signaling pathways activated by proinflammatory stimuli. Lipopolysaccharide (LPS) and cytokines (e.g., IFN-γ, TNF-α, IL-1β) activate pathways including JAK/STAT, NF-κB, and MAPK, leading to iNOS expression in various cell types [5] [8]. While traditionally characterized as an inducible enzyme exclusively expressed during inflammation, recent evidence identifies constitutive iNOS (ciNOS) expression in multiple tissues under physiological conditions, including lung, heart, brain, and immune cells [8] [10]. This basal expression contributes to essential functions such as heart rate regulation and respiratory exchange, challenging the conventional dichotomy of "physiological" constitutive NOS versus "pathological" inducible NOS.

In pathological contexts, persistent iNOS induction drives numerous disease processes. In pulmonary hypertension (PH), iNOS-derived NO contributes to vascular remodeling through peroxynitrite-mediated oxidative stress and endothelial dysfunction [2] [5]. During sepsis, excessive iNOS activity causes hypotension and tissue damage, while in chronic inflammatory conditions, it promotes insulin resistance, neurodegeneration, and cancer progression [5] [8] [9]. The paradoxical protective roles of iNOS in certain contexts, such as ischemic preconditioning, further highlight its functional complexity [5] [8].

Rationale for Selective iNOS Inhibition in Disease Research

The development of selective iNOS inhibitors stems from the need to target pathological NO overproduction while preserving beneficial NO signaling from constitutive isoforms. Non-selective NOS inhibitors (e.g., L-NAME, L-NMMA) indiscriminately block all NOS isoforms, leading to hypertensive effects from eNOS inhibition and neurotoxicity from nNOS blockade, thereby limiting their therapeutic utility [3] [6]. Selective iNOS inhibition offers a strategic approach to mitigate inflammation-driven pathology without compromising physiological NO functions. Research demonstrates that iNOS-specific inhibitors reduce vascular remodeling in experimental PH, attenuate endotoxin-induced organ damage, and improve outcomes in models of inflammatory bowel disease and arthritis [2] [5] [9].

The therapeutic rationale is particularly compelling in pulmonary hypertension, where preclinical studies show that iNOS inhibition decreases right ventricular pressure, alleviates ventricular hypertrophy, and improves cardiopulmonary function [2] [5]. The failure of early iNOS inhibitors in clinical trials may stem from oversimplified drug development strategies based on the outdated dichotomy of NOS isoforms and insufficient consideration of iNOS's physiological roles [8] [10]. Contemporary research emphasizes context-specific inhibition and recognizes that iNOS may exert protective effects in certain pathologies, necessitating precise pharmacological tools like L-NIL hydrochloride for target validation and mechanistic studies [3] [5] [8].

Properties

CAS Number

150403-89-7

Product Name

L-NIL hydrochloride

IUPAC Name

(2S)-2-amino-6-(1-aminoethylideneamino)hexanoic acid;hydrochloride

Molecular Formula

C8H18ClN3O2

Molecular Weight

223.70 g/mol

InChI

InChI=1S/C8H17N3O2.ClH/c1-6(9)11-5-3-2-4-7(10)8(12)13;/h7H,2-5,10H2,1H3,(H2,9,11)(H,12,13);1H/t7-;/m0./s1

InChI Key

HJYWSATZDBEAOS-FJXQXJEOSA-N

SMILES

CC(=NCCCCC(C(=O)O)N)N.Cl

Synonyms

N6-(1-Iminoethyl)-L-lysine Monohydrochloride; L-NIL;

Canonical SMILES

CC(=NCCCCC(C(=O)O)N)N.Cl

Isomeric SMILES

CC(=NCCCC[C@@H](C(=O)O)N)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.